2-(1,3-benzodioxol-5-ylmethyl)-N-(3,4-dimethoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide
Description
The compound 2-(1,3-benzodioxol-5-ylmethyl)-N-(3,4-dimethoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex polycyclic molecule featuring a benzodioxole moiety, a dimethoxyphenyl carboxamide group, and an epoxyisoindole backbone.
Crystallographic analysis of this compound and its analogs likely employs tools like SHELX, a widely used software suite for small-molecule refinement and structure determination. The epoxyisoindole core and carboxamide linkage may contribute to conformational rigidity, influencing binding interactions in biological systems.
Properties
Molecular Formula |
C25H24N2O7 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(1S,5R,7R)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3,4-dimethoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
InChI |
InChI=1S/C25H24N2O7/c1-30-16-6-4-15(10-19(16)31-2)26-23(28)21-18-7-8-25(34-18)12-27(24(29)22(21)25)11-14-3-5-17-20(9-14)33-13-32-17/h3-10,18,21-22H,11-13H2,1-2H3,(H,26,28)/t18-,21?,22+,25-/m1/s1 |
InChI Key |
IRKPLGQHGBYIDY-NAMPXICBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)C2[C@H]3C=C[C@@]4([C@@H]2C(=O)N(C4)CC5=CC6=C(C=C5)OCO6)O3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)CC5=CC6=C(C=C5)OCO6)O3)OC |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions
Multicomponent reactions offer a streamlined approach to synthesizing complex molecules by combining multiple reactants in a single step. For the synthesis of isoindole derivatives, variations of the Petasis reaction can be employed, which involve the reaction of boronic acids, amines, and aldehydes.
Cycloaddition Reactions
Cycloaddition reactions, particularly [4+2] Diels-Alder reactions, are effective for forming the isoindole ring system. This method involves the reaction of a diene with a dienophile to form a six-membered ring, which can then be modified to introduce the epoxy group and other functionalities.
Preparation Methods
Given the complexity of the target molecule, its synthesis likely involves several steps:
Formation of the Isoindole Core:
- This can be achieved through a [4+2] cycloaddition reaction, followed by reduction and oxidation steps to introduce the necessary functional groups.
Introduction of the Epoxy Group:
- Epoxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA) can be employed to introduce the epoxy functionality.
Attachment of the 1,3-Benzodioxol-5-ylmethyl Group:
- This can be achieved through a nucleophilic substitution or a reductive amination reaction.
Introduction of the 3,4-Dimethoxyphenyl Group:
- This typically involves an amide coupling reaction using a suitable coupling agent like EDCI or HATU.
Detailed Synthetic Route
A detailed synthetic route might involve the following steps:
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cycloaddition | Diene, Dienophile, Heat |
| 2 | Reduction | H2, Pd/C |
| 3 | Oxidation | m-CPBA, CH2Cl2 |
| 4 | Epoxidation | m-CPBA, CH2Cl2 |
| 5 | Nucleophilic Substitution | 1,3-Benzodioxol-5-ylmethyl halide, Base |
| 6 | Amide Coupling | 3,4-Dimethoxyaniline, EDCI, HATU, DMF |
Research Findings
While specific research findings on the synthesis of This compound are limited, general strategies for synthesizing similar compounds involve the use of multicomponent reactions and cycloaddition reactions. These methods provide efficient pathways for constructing complex heterocyclic systems.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-ylmethyl)-N-(3,4-dimethoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(1,3-benzodioxol-5-ylmethyl)-N-(3,4-dimethoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-(1,3-benzodioxol-5-ylmethyl)-N-(3,4-dimethoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three structurally related analogs (Table 1). Key differences lie in substituent groups, molecular weight, and hypothesized biological activity.
Table 1: Structural and Functional Comparison with Analogous Compounds
Structural Analysis
- Benzodioxole vs. Simpler Aromatic Groups : The target compound’s benzodioxole group may enhance lipophilicity and membrane permeability compared to Analog 1 , which lacks this moiety.
- Methoxy Substitutions : The 3,4-dimethoxyphenyl group in the target compound could improve receptor binding selectivity over Analog 3 , where para-fluorophenyl may prioritize metabolic stability.
Methodological Considerations
- Crystallography : Structural data for the target compound and analogs are likely refined using SHELX , given its dominance in small-molecule crystallography.
- Biological Testing : Compounds like Analog 2 and Analog 3 might be evaluated in advanced 3D cell culture systems (e.g., stereolithographic hydrogel platforms) to model pharmacokinetics and efficacy.
Hypothesized Pharmacological Profiles
- Analog 1 : Simplified structure may reduce off-target effects but limit bioavailability.
- Analog 3 : Fluorine substitution could improve blood-brain barrier penetration compared to the target compound.
Biological Activity
The compound 2-(1,3-benzodioxol-5-ylmethyl)-N-(3,4-dimethoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide (commonly referred to as Compound A) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer effects and other pharmacological activities.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a benzodioxole moiety and a tetrahydroisoindole core. Its chemical formula is , and it possesses unique features that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that Compound A exhibits significant anticancer properties. In vitro tests demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against human tumor cell lines such as KB (oral cancer), DLD (colorectal cancer), and HepG2 (liver cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 0.5 µM to 2.0 µM across different cell lines, indicating potent activity against these tumors .
The mechanism underlying the anticancer effects of Compound A appears to involve multiple pathways:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It induces G0/G1 phase arrest in the cell cycle, preventing further proliferation .
- Inhibition of Key Signaling Pathways : Compound A may inhibit critical oncogenic signaling pathways such as MEK/ERK, which are often upregulated in various cancers .
Case Studies
Several case studies have documented the effects of Compound A in preclinical models:
- Xenograft Models : In mouse xenograft studies, administration of Compound A resulted in significant tumor regression in models derived from BRAF mutant melanoma cells.
- Synergistic Effects with Other Drugs : When combined with established chemotherapeutics like cisplatin or doxorubicin, Compound A demonstrated enhanced efficacy, suggesting potential for combination therapy .
Data Table of Biological Activities
Q & A
Q. What synthetic strategies are recommended to optimize the yield of this compound, given its multi-step synthesis?
Methodological Answer:
- The synthesis involves three critical stages: benzodioxole ring formation, dimethoxyphenyl group introduction, and epoxyisoindole core construction .
- To optimize yield:
- Use Design of Experiments (DoE) to test variables (e.g., temperature, catalysts) in cyclization and oxidation steps.
- Employ continuous flow reactors to enhance reaction consistency and reduce side products .
- Apply green chemistry principles (e.g., solvent-free conditions) for cost and environmental efficiency .
Q. How can researchers validate the structural integrity of the epoxyisoindole core post-synthesis?
Methodological Answer:
- Use X-ray crystallography to resolve the stereochemistry of the epoxyisoindole core, particularly the 5,7a-epoxide configuration .
- Complement with 2D NMR techniques (e.g., COSY, NOESY) to confirm spatial relationships between protons in the tetrahydroisoindole system .
Q. What analytical techniques are suitable for characterizing the compound’s purity?
Methodological Answer:
- HPLC-MS with a C18 column (methanol/water gradient) to separate and quantify impurities .
- Differential Scanning Calorimetry (DSC) to assess crystallinity and detect polymorphic forms .
Q. How does the benzodioxole moiety influence the compound’s physicochemical properties?
Methodological Answer:
- The benzodioxole group enhances lipophilicity (logP ~3.2), improving membrane permeability. Validate via shake-flask partitioning .
- Computational modeling (e.g., DFT) can predict electron density distribution, explaining its resistance to electrophilic substitution .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity with biological targets?
Methodological Answer:
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
Methodological Answer:
Q. What strategies mitigate instability of the epoxyisoindole core under acidic conditions?
Methodological Answer:
Q. How can AI-driven tools optimize reaction pathways for derivatives of this compound?
Methodological Answer:
Q. What experimental approaches can elucidate the role of the dimethoxyphenyl group in modulating biological activity?
Methodological Answer:
Q. How can researchers address discrepancies in reported molecular weight values (e.g., 450.4 vs. 369.39 g/mol)?
Methodological Answer:
- Verify synthesis protocols: Contradictions may arise from unintended solvation (e.g., hydrate vs. anhydrous forms) .
- Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
